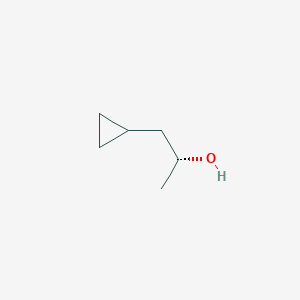
(2R)-1-cyclopropylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R)-1-cyclopropylpropan-2-ol” is a chemical compound with the molecular formula C6H12O and a molecular weight of 100.16 . It is also known as Cyclopropaneethanol, α-methyl-, (αR)- .
Molecular Structure Analysis
The InChI code for “(2R)-1-cyclopropylpropan-2-ol” is 1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3/t5-/m1/s1 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“(2R)-1-cyclopropylpropan-2-ol” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Peptide Synthesis and Drug Discovery
The cycloaddition of azides to alkynes, a reaction facilitated by copper(I) catalysis, is a cornerstone in the synthesis of 1H-[1,2,3]-triazoles, an important class of compounds in drug discovery and peptide synthesis. This method allows for the incorporation of 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, demonstrating the reaction's compatibility with solid-phase peptide synthesis. The utility of this approach is underscored by the high efficiency (>95% conversion and purity in most cases) and the preparation of novel Fmoc-protected amino azides from Fmoc-amino alcohols via the Mitsunobu reaction (Tornøe, Christensen, & Meldal, 2002).
Antifungal Compound Development
A series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes using copper-catalyzed azide-alkyne cycloaddition, showed high activity against Candida spp. strains. These compounds, with their low toxicity and high antifungal activity, illustrate the potential of cyclopropane derivatives in developing new antifungal treatments (Zambrano-Huerta et al., 2019).
Advanced Material Synthesis
The role of the cyclopropyl group in drug molecules has been increasingly recognized for its ability to enhance potency, reduce off-target effects, and address various drug discovery challenges. The cyclopropane ring, characterized by its coplanarity and enhanced π-character of C-C bonds, has been utilized in the development of drugs transitioning from preclinical to clinical stages, demonstrating its versatility and importance in medicinal chemistry (Talele, 2016).
Catalysis and Chemical Transformations
Nitrogen-doped carbon nanotubes (NCNTs) have been explored as metal-free catalysts for the selective allylic oxidation of cyclohexene, showcasing their capability to compete with state-of-the-art metal catalysts. This application demonstrates the potential of cyclopropane derivatives in facilitating environmentally friendly and efficient catalytic processes (Cao et al., 2014).
Biocatalysis in Pharmaceutical Synthesis
The biocatalytic synthesis of cyclopropane precursors for pharmaceutical compounds, such as ticagrelor, has been achieved with engineered enzymes. This method offers a clean, efficient, and highly selective alternative to multi-step chemical syntheses, highlighting the growing importance of biocatalysis in the preparation of cyclopropane-containing drug intermediates (Hernandez et al., 2016).
Safety and Hazards
The safety information for “(2R)-1-cyclopropylpropan-2-ol” includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the chemical, such as flammability (H226), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding exposure and contact, using personal protective equipment, and following proper handling and storage procedures .
Propiedades
IUPAC Name |
(2R)-1-cyclopropylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQQUHYWTTUEQJ-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-cyclopropylpropan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

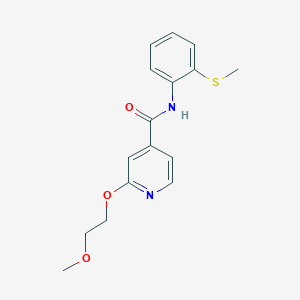

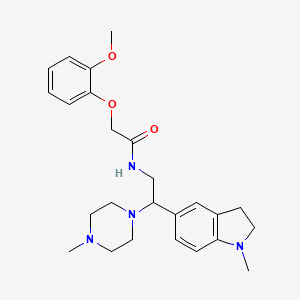
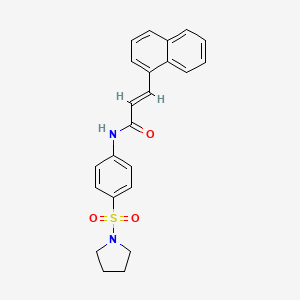
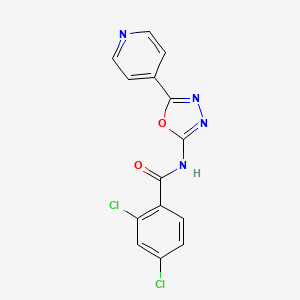
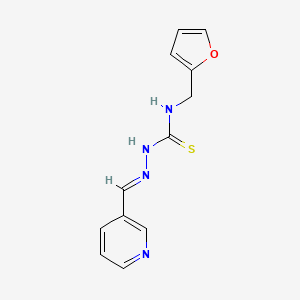

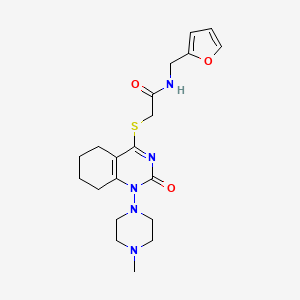
![2-Chloro-1-[3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2869059.png)
![5-Chloro-8-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}quinoline](/img/structure/B2869061.png)
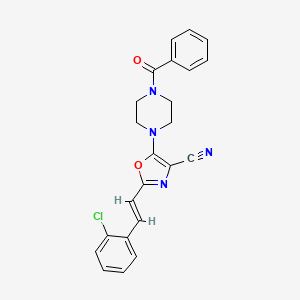
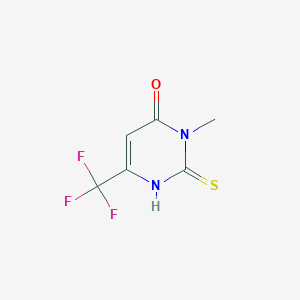

![Tert-butyl [trans-2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B2869069.png)